molecular formula C16H14ClFN2O2S B5319706 3-chloro-N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]thiophene-2-carboxamide

3-chloro-N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]thiophene-2-carboxamide

Cat. No. B5319706
M. Wt: 352.8 g/mol
InChI Key: LTUKEOSXLRFVKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]thiophene-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 3-chloro-N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]thiophene-2-carboxamide involves the inhibition of various enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, this chemical compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways such as the JNK and ERK pathways.
Biochemical and physiological effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting various signaling pathways. Additionally, this chemical compound has been found to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]thiophene-2-carboxamide in lab experiments include its potent anticancer, anti-inflammatory, and analgesic properties. However, the limitations of using this chemical compound in lab experiments include its high cost of synthesis and limited availability.

Future Directions

There are several future directions for the research on 3-chloro-N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]thiophene-2-carboxamide. One potential direction is the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is the development of new anticancer drugs based on the structure of this chemical compound. Additionally, further studies are needed to investigate the potential side effects and toxicity of this chemical compound.

Synthesis Methods

The synthesis of 3-chloro-N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]thiophene-2-carboxamide involves the reaction of 3-chlorothiophene-2-carboxylic acid with N-(3-fluorobenzyl)pyrrolidine-3-carboxylic acid followed by the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction mixture is then subjected to purification techniques such as column chromatography and recrystallization to obtain the final product.

Scientific Research Applications

3-chloro-N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]thiophene-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. Additionally, this chemical compound has been found to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3-chloro-N-[1-[(3-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O2S/c17-13-4-5-23-15(13)16(22)19-12-7-14(21)20(9-12)8-10-2-1-3-11(18)6-10/h1-6,12H,7-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUKEOSXLRFVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC(=CC=C2)F)NC(=O)C3=C(C=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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